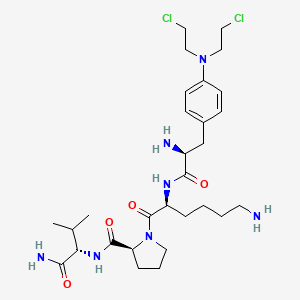

H-Mel-Lys-Pro-Val-NH2

Description

Properties

CAS No. |

112983-69-4 |

|---|---|

Molecular Formula |

C29H47Cl2N7O4 |

Molecular Weight |

628.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H47Cl2N7O4/c1-19(2)25(26(34)39)36-28(41)24-7-5-15-38(24)29(42)23(6-3-4-14-32)35-27(40)22(33)18-20-8-10-21(11-9-20)37(16-12-30)17-13-31/h8-11,19,22-25H,3-7,12-18,32-33H2,1-2H3,(H2,34,39)(H,35,40)(H,36,41)/t22-,23-,24-,25-/m0/s1 |

InChI Key |

UKKXXLVQAHXYHP-QORCZRPOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Mel-Lys-Pro-Val-NH2

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains like H-Mel-Lys-Pro-Val-NH2. bachem.comluxembourg-bio.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymer resin. nih.gov The use of excess reagents drives reactions to completion, and purification is simplified as by-products and excess materials are removed by washing and filtration. bachem.comnih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted approach due to its use of milder cleavage conditions compared to older Boc/Bzl methods. luxembourg-bio.com

Resin Selection and Coupling Chemistry

Resin Selection: The choice of resin is critical and is determined by the desired C-terminal functionality of the final peptide. fluorochem.co.uk For the synthesis of H-Mel-Lys-Pro-Val-NH2, which features a C-terminal amide (-CONH2), an amide-forming resin is required. The Rink Amide resin is an excellent and widely used support for this purpose under Fmoc-SPPS conditions. fluorochem.co.uknbinno.comseplite.com Its key feature is an acid-labile linker that, upon cleavage, yields the desired C-terminal amide. nbinno.comresearchgate.net Other suitable resins for producing peptide amides include Sieber and MBHA resins. peptide.com In contrast, resins like Wang or Merrifield are used when a C-terminal carboxylic acid is the intended product. fluorochem.co.uknbinno.com

Coupling Chemistry: The formation of the amide (peptide) bond between the incoming amino acid and the N-terminus of the resin-bound peptide chain is the central reaction in SPPS. bachem.com This step requires the activation of the carboxylic acid group of the new amino acid. A variety of coupling reagents have been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization. americanpeptidesociety.org

Common classes of coupling reagents include carbodiimides and aminium/uronium or phosphonium (B103445) salts.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective activators. americanpeptidesociety.orgpeptide.com They are typically used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and suppress racemization. bachem.com

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU are highly efficient and popular. bachem.compeptide.com HATU, which incorporates the additive HOAt, is particularly effective, even for coupling sterically hindered or N-methylated amino acids. bachem.com

Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents. iris-biotech.de PyAOP is especially useful for difficult couplings, including the incorporation of N-methyl amino acids. peptide.comiris-biotech.de

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives (e.g., HOBt, Oxyma) to reduce racemization. bachem.comamericanpeptidesociety.org |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Highly efficient and fast-acting; HATU is very effective for difficult couplings. bachem.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Powerful reagents; PyAOP is noted for its effectiveness with hindered and N-methylated amino acids. peptide.comiris-biotech.de |

Cleavage and Deprotection Procedures

Once the peptide sequence is fully assembled on the solid support, the final step is to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups. bachem.comsigmaaldrich.com For peptides synthesized on Rink Amide resin using the Fmoc strategy, this is typically achieved with a single treatment of a strong acid cocktail. uci.edupeptide.com

Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. sigmaaldrich.comnih.gov During cleavage, the protecting groups and resin linker are protonated, leading to the formation of highly reactive cationic species (e.g., tert-butyl cations). These species can modify nucleophilic amino acid side chains such as those of Tryptophan, Methionine, or Tyrosine. To prevent these unwanted side reactions, "scavengers" are added to the TFA cleavage mixture to trap the reactive cations. sigmaaldrich.com

A widely used and effective general-purpose cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. sigmaaldrich.com TIS is an efficient scavenger for the tert-butyl cations, while water helps to hydrolyze any remaining protecting groups. Following cleavage, the crude peptide is typically precipitated from the TFA solution using cold diethyl ether, isolated by centrifugation, and then lyophilized. uci.edunih.gov

Optimization of Synthesis Yield and Purity

Achieving high yield and purity in SPPS is a primary goal, especially for longer or more complex peptides. gyrosproteintechnologies.com Several factors influence the outcome of a synthesis. Incomplete coupling or deprotection steps at each cycle can lead to the accumulation of deletion sequences or capped by-products, which can be difficult to separate from the target peptide. gyrosproteintechnologies.comresearchgate.net

Key optimization strategies include:

Monitoring Reactions: Performing qualitative tests, such as the Kaiser (ninhydrin) test, can confirm the completion of coupling steps by detecting free primary amines. peptide.com A negative test indicates a successful coupling.

High-Quality Reagents: Using pure, fresh solvents and reagents is crucial, as impurities can lead to side reactions.

Double Coupling: For difficult couplings, such as those involving sterically hindered amino acids, repeating the coupling step can help drive the reaction to completion.

Resin Choice: For long or aggregation-prone sequences, using a resin with a lower initial loading of the first amino acid or a resin incorporating polyethylene (B3416737) glycol (PEG) chains can improve solvation and reaction efficiency. luxembourg-bio.compeptide.com

Synthesis of H-Mel-Lys-Pro-Val-NH2 Analogues and Derivatives

To explore the structure-activity relationship of H-Mel-Lys-Pro-Val-NH2, analogues and derivatives are synthesized by introducing specific chemical modifications. These changes can modulate receptor affinity, selectivity, stability, and pharmacokinetic properties.

Amino Acid Substitutions and Stereochemical Modifications (e.g., D-amino acids, Norleucine)

The substitution of specific amino acids in a peptide sequence is a fundamental strategy for creating analogues. nih.gov

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-stereoisomer can introduce conformational constraints and increase resistance to enzymatic degradation by proteases. For example, in melanocortin peptides, the substitution of L-Phenylalanine with D-Phenylalanine at position 7 (relative to the α-MSH sequence) is a well-known modification that often results in highly potent agonists. nih.govnih.gov A "D-amino acid scan," where each residue is systematically replaced by its D-enantiomer, can identify key positions where stereochemistry influences biological activity. nih.gov

Norleucine Substitution: Norleucine (Nle), an isomer of leucine, is often used as a substitute for Methionine (Met). wikipedia.org The side chain of Nle is a linear four-carbon chain, making it structurally similar to Met but without the easily oxidizable sulfur atom. wikipedia.orglifetein.com This substitution can enhance the chemical stability of the peptide by preventing oxidation of the Met residue, which can lead to a loss of biological activity. lifetein.com The [Nle4, D-Phe7]-α-MSH analogue is a classic example of a highly potent and stable melanocortin peptide. nih.gov

Introduction of Chemical Moieties for Structural or Functional Modulation (e.g., Chloroethylamine groups, N-methylation)

Beyond amino acid substitution, the introduction of non-peptidic chemical groups can impart novel properties to the peptide.

Chloroethylamine Groups: The incorporation of a chloroacetyl or bromoacetyl moiety, typically at the N-terminus, introduces a reactive electrophilic group. google.com This can be achieved as the final step in an automated solid-phase synthesis by reacting the N-terminal amine of the resin-bound peptide with bromoacetic acid anhydride. google.com The resulting haloacetyl-derivatized peptide can then be used as a covalent ligand to react with nucleophilic residues, such as cysteine, on a target protein.

N-methylation: The addition of a methyl group to the backbone amide nitrogen of a peptide is a powerful modification that can significantly alter its properties. nih.govresearchgate.net N-methylation can increase metabolic stability, improve bioavailability, and restrict the peptide's conformational flexibility, which may enhance receptor binding affinity and selectivity. springernature.comnih.gov On-resin N-methylation can be performed on the solid support, though coupling the subsequent amino acid onto the resulting secondary amine can be challenging and may require more potent coupling reagents like HATU or PyAOP. bachem.comspringernature.comacs.org This modification has been explored in the melanocortin family of peptides to modulate their activity. nih.gov

| Modification | Example | Primary Rationale |

|---|---|---|

| D-Amino Acid Substitution | Replacing L-Phe with D-Phe | Increase proteolytic stability; introduce conformational constraints; modulate receptor activity. nih.govnih.gov |

| Unnatural Amino Acid Substitution | Replacing Met with Norleucine (Nle) | Enhance chemical stability by preventing oxidation. wikipedia.orglifetein.com |

| N-terminal Acylation | Addition of a chloroacetyl group | Introduce a reactive group for covalent labeling or conjugation. google.com |

| Backbone N-methylation | Methylation of an amide nitrogen | Increase stability and bioavailability; restrict conformation to improve receptor affinity/selectivity. nih.govresearchgate.netnih.gov |

Cyclization Techniques for Conformational Constraints

Cyclization is a widely employed strategy in peptide chemistry to impose conformational constraints, which can lead to increased receptor affinity, selectivity, and metabolic stability. nih.govnih.govhuji.ac.il By reducing the peptide's flexibility, cyclization can lock it into its bioactive conformation, mimicking the structure it adopts when bound to its biological target. nih.gov Various cyclization methods can be applied, each offering a different way to introduce structural rigidity.

Common Cyclization Strategies:

Sidechain-to-Sidechain Cyclization: This is one of the most common approaches, often involving the formation of a disulfide bridge between two cysteine residues. peptide.com Alternatively, lactam bridges can be formed between the side chains of acidic and basic amino acids like aspartic acid/glutamic acid and lysine (B10760008)/ornithine.

Terminus-to-Sidechain Cyclization: This method connects the N-terminus or C-terminus of the peptide to a reactive amino acid side chain within the sequence. peptide.com

Head-to-Tail Cyclization (Terminus-to-Terminus): In this approach, the N-terminal amine is linked to the C-terminal carboxyl group, forming a cyclic peptide backbone. peptide.com This is typically performed after the linear peptide has been synthesized and can be influenced by the peptide sequence. peptide.com

Backbone Cyclization: A more advanced technique involves creating a covalent bond within the peptide backbone itself, rather than through side chains or termini. nih.govhuji.ac.ilresearchgate.net This can be achieved by linking omega-substituted alkylidene chains that replace specific hydrogens on the Nα or Cα atoms of the peptide backbone. nih.govhuji.ac.ilresearchgate.net This method allows for novel modes of cyclization and has been shown to produce active and stable analogues where other methods have failed. nih.govhuji.ac.il

The choice of cyclization technique depends on the desired conformational outcome and the specific amino acid sequence of the peptide. For a peptide like H-Mel-Lys-Pro-Val-NH2, a head-to-tail cyclization could be envisioned, or a sidechain-to-sidechain cyclization if additional reactive residues were incorporated into the sequence. The ultimate goal is to stabilize a specific three-dimensional structure that enhances its biological activity. nih.gov

Analytical Techniques for Peptide Characterization in Research

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of synthetic peptides like H-Mel-Lys-Pro-Val-NH2. resolvemass.caresolvemass.ca A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive analysis. nih.govijsra.net

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of a peptide sample and for its purification. resolvemass.caresolvemass.ca By passing the peptide through a column with a stationary phase, components of the sample are separated based on their physicochemical properties, such as hydrophobicity. The retention time is a characteristic feature of the peptide under specific chromatographic conditions.

Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight of the peptide with high accuracy. resolvemass.caresolvemass.capolarispeptides.com It provides direct confirmation that the correct peptide has been synthesized. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting it and analyzing the masses of the resulting fragments, thus verifying the amino acid sequence. resolvemass.capolarispeptides.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the three-dimensional structure of peptides in solution. resolvemass.capolarispeptides.com It provides detailed information about the conformation and dynamics of the peptide, which is crucial for understanding its biological function. polarispeptides.com

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide. resolvemass.caresolvemass.ca The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This confirms that the correct amino acids are present in the correct ratios.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides. resolvemass.ca It can provide information about whether the peptide adopts helical, sheet, or random coil conformations in solution.

The data obtained from these techniques are collectively used to ensure that the synthesized peptide meets the required standards of quality and has the intended chemical structure.

Table 1: Hypothetical Analytical Characterization Data for H-Mel-Lys-Pro-Val-NH2

| Analytical Technique | Parameter Measured | Expected Result for H-Mel-Lys-Pro-Val-NH2 |

| HPLC | Purity | >95% |

| Mass Spectrometry | Molecular Weight | Confirmation of the calculated exact mass |

| Tandem MS (MS/MS) | Amino Acid Sequence | Fragmentation pattern consistent with Mel-Lys-Pro-Val |

| Amino Acid Analysis | Amino Acid Ratios | Lys:Pro:Val in a 1:1:1 ratio |

Conformational Analysis and Biophysical Studies

Theoretical Approaches to H-Mel-Lys-Pro-Val-NH2 Conformation

Theoretical studies, particularly on the closely related acetylated analogue Ac-Lys-Pro-Val-NH2, have provided significant insights into the peptide's structural preferences. nih.gov These computational methods allow for a detailed exploration of the molecule's dynamic behavior and energetic landscape.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to conduct theoretical conformational studies of the α-MSH C-terminal tripeptide. nih.gov This computational technique simulates the physical movements of the atoms and molecules, allowing researchers to observe the peptide's flexibility and folding patterns over time. By analyzing the trajectories of the atoms, MD simulations provide a detailed picture of the accessible conformations the peptide can adopt in a given environment, which is fundamental to understanding its structure-function relationship. nih.govmdpi.com

Conformational Space Mapping and Classification

The vast number of structures generated through molecular dynamics simulations are systematically analyzed to map the peptide's conformational space. nih.gov For the Ac-Lys-Pro-Val-NH2 tripeptide, this space has been classified into distinct families based on the backbone dihedral angles (phi and psi) of the amino acid residues. nih.gov This classification often uses a letter-code convention to partition the Ramachandran (phi-psi) map, simplifying the complex conformational data into a manageable number of representative structures. nih.gov

Below is an interactive table illustrating a conceptual classification of peptide conformers based on dihedral angles.

| Conformer Family | Lys (φ, ψ) Range | Pro (φ, ψ) Range | Val (φ, ψ) Range | Relative Energy (kcal/mol) |

| Family A (β-turn) | -60°, 120° | -60°, 30° | -139°, 135° | 0.00 (Lowest Energy) |

| Family B (Extended) | -150°, 150° | -60°, 140° | -150°, 150° | +1.5 |

| Family C (Helical) | -60°, -40° | -60°, -30° | -60°, -40° | +2.8 |

| Family D (Other) | Various | Various | Various | > +4.0 |

Note: The data in this table is illustrative of the classification concept and not actual experimental values for H-Mel-Lys-Pro-Val-NH2.

Computational Modeling for Receptor Interaction Prediction

Computational models are crucial for predicting how peptides like H-Mel-Lys-Pro-Val-NH2 interact with their biological targets, such as the melanocortin receptors (MC-R). nih.govnih.gov The lowest energy conformations identified from conformational space mapping serve as templates for designing new molecules. nih.gov For instance, the stable conformations of Ac-Lys-Pro-Val-NH2 were used to design six models of conformationally constrained nonpeptide analogues intended to mimic the bioactive shape of the peptide. nih.gov

Furthermore, sophisticated computer-based strategies are used to build models of peptide/melanocortin receptor complexes. nih.govresearchgate.net These models help identify key intermolecular interactions, such as those between specific amino acid residues on the peptide and the receptor. figshare.comnih.gov For example, modeling of the related peptide NDP-MSH with the melanocortin-4 receptor (MC4R) predicted crucial interactions between charged residues on the peptide and the receptor's transmembrane domains. nih.gov This predictive modeling is a cornerstone of rational drug design efforts aimed at developing novel compounds that selectively interact with specific melanocortin receptors. nih.gov

Experimental Biophysical Methods for Structural Elucidation

Experimental techniques provide physical data to validate and complement the findings from theoretical models. For peptides, Nuclear Magnetic Resonance and Circular Dichroism spectroscopy are primary tools for structural characterization in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides and proteins in solution. springernature.commdpi.com NMR studies can provide detailed information on dihedral angles, the proximity of different atoms through the Nuclear Overhauser Effect (NOE), and hydrogen bonding patterns. nih.gov This information is essential for defining the structural constraints of a flexible peptide. nih.gov

In the context of melanocortin peptides, NMR has been used in conjunction with computational tools to characterize the structure of agonists like α-MSH to understand their binding mechanisms to receptors such as MC4R. acs.org Such studies help to identify the conformational changes that occur upon binding and the specific residues involved in the interaction. acs.org

The table below summarizes key NMR parameters used for peptide structure determination.

| NMR Parameter | Information Provided |

| Chemical Shift (δ) | Provides information about the local electronic environment of each nucleus. |

| Coupling Constant (J) | Relates to dihedral angles between adjacent atoms, defining backbone and side-chain torsion. |

| Nuclear Overhauser Effect (NOE) | Indicates through-space proximity (<5 Å) between protons, crucial for 3D structure calculation. |

| Temperature Coefficients | Helps identify protons involved in stable intramolecular hydrogen bonds. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used method for monitoring the secondary structure of peptides. nih.gov The technique measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, which is sensitive to the peptide's backbone conformation. wikipedia.org Far-UV CD is particularly useful for identifying and quantifying secondary structural elements like α-helices, β-sheets, turns, and random coils. wikipedia.org

Studies on α-MSH and its fragments have shown that these peptides often lack a distinct, ordered secondary structure in aqueous buffer solutions. researchgate.netjst.go.jp However, their conformation can change significantly in different environments, such as in the presence of helix-inducing solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or when interacting with lipid membranes, where they may adopt more ordered structures like β-turns or α-helices. researchgate.netnih.gov This environmental dependence of the structure is a key aspect of their biological function.

The following table shows characteristic CD signals for common peptide secondary structures.

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~193 nm. |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm. |

| β-Turn | Varies by turn type; often a weak negative band ~225-230 nm and a positive band ~205 nm. |

| Random Coil | Strong negative band near 195 nm. |

Correlation of Experimental and Computational Data in Conformational Studies

A thorough search for experimental data, such as that obtained from Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, specifically for H-Mel-Lys-Pro-Val-NH2 yielded no results. Consequently, a correlation with computational data, which would typically involve comparing theoretical models with experimental findings to validate the predicted conformations, cannot be performed. For a meaningful correlation, foundational experimental parameters are a prerequisite.

Structural Motifs and Their Role in Peptide Function

Due to the absence of specific research on H-Mel-Lys-Pro-Val-NH2, a detailed article that adheres to the requested scientific rigor and specificity cannot be generated at this time. Further research and publication of data on this particular compound are needed to enable a comprehensive analysis as outlined.

Structure Activity Relationship Sar Studies

Impact of Amino Acid Residue Variations on Biological Activity

Modifications to the amino acid residues within the KPV sequence have been explored to understand their roles in biological activity and to develop more potent or stable analogs.

The Lys-Pro-Val tripeptide is considered the minimum sequence required for the anti-inflammatory activity of α-MSH. nih.gov Studies have shown that this C-terminal fragment can exert similar, and in some cases more pronounced, anti-inflammatory effects as the full-length α-MSH. nih.gov

Replacing the L-valine with its D-isomer (D-Val) in the KPV sequence has been investigated. The resulting peptide, Ac-KPdV-NH2, was found to elevate intracellular calcium in human keratinocytes, indicating that stereochemical changes at the Valine position can still permit biological activity. nih.gov

The following table summarizes the biological activities of KPV and related analogs.

| Peptide | Sequence | Key Biological Activity |

| α-MSH | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 | Anti-inflammatory, Melanotropic |

| KPV | Lys-Pro-Val | Anti-inflammatory |

| Ac-KPV-NH2 | Ac-Lys-Pro-Val-NH2 | Anti-inflammatory, Antimicrobial |

| Ac-KPdV-NH2 | Ac-Lys-Pro-D-Val-NH2 | Elevates intracellular calcium |

The "Mel" in H-Mel-Lys-Pro-Val-NH2 likely refers to a derivative or extension related to the melanocortin sequence. In the parent molecule, α-MSH, the sequence preceding the KPV tripeptide is crucial for binding to melanocortin receptors and eliciting a full range of activities. qyaobio.comgenscript.com However, for the specific anti-inflammatory effects, the N-terminal portion of α-MSH is not required, as demonstrated by the potent activity of the KPV fragment alone. nih.gov N-terminal fragments of α-MSH, such as α-MSH(1-5), have been shown to lack antimicrobial activity, further highlighting the importance of the C-terminal region. nih.gov

Role of Overall Peptide Charge and Hydrophobicity in Activity Modulation

The cationic nature of lysine (B10760008) is significant for the peptide's function, as positively charged residues often play a role in interactions with negatively charged cell membranes. nih.gov The hydrophobicity contributed by proline and valine is also important, as it influences how the peptide partitions into and interacts with lipid bilayers, which can be a key step in reaching its target. nih.govnih.gov A balance between hydrophobicity and charge is often necessary for optimal biological activity, allowing for both solubility in aqueous environments and interaction with cellular membranes. nih.gov

Influence of Conformational Flexibility and Rigidity on Receptor Binding and Efficacy

The three-dimensional shape of a peptide is crucial for its ability to bind to a receptor and elicit a biological response. A theoretical conformational study of the tripeptide Ac-Lys-Pro-Val-NH2 has been conducted to understand its preferred shapes. nih.gov Such studies help in designing non-peptide analogs with constrained conformations that may exhibit enhanced activity or selectivity. nih.gov

SAR of H-Mel-Lys-Pro-Val-NH2-derived Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. Based on the conformational analysis of Ac-Lys-Pro-Val-NH2, models for conformationally constrained non-peptide analogs have been designed. nih.gov

One approach to creating peptidomimetics is through "glycoalkylation," where a sugar derivative is attached to the lysine residue. nih.gov While this modification did not enhance the antimicrobial activity of Ac-KPV-NH2, it did improve the peptide's stability against enzymatic degradation by pronase. nih.gov This demonstrates that while the core pharmacophore is essential for activity, modifications can be made to enhance other pharmaceutically relevant properties.

The table below provides examples of modifications to the KPV peptide and their outcomes.

| Modification | Example Compound | Effect |

| Stereoisomer | Ac-KPdV-NH2 | Maintained biological activity (calcium elevation) |

| Glycoalkylation | α- or ε-glycoalkylated Ac-KPV-NH2 | Increased stability to proteolytic enzymes |

Compound Names

| Abbreviation | Full Name |

| α-MSH | α-Melanocyte-stimulating hormone |

| KPV | Lysine-Proline-Valine |

| Ac-KPV-NH2 | N-acetyl-Lysyl-Prolyl-Valinamide |

| Ac-KPdV-NH2 | N-acetyl-Lysyl-Prolyl-D-Valinamide |

| HFRW | Histidyl-Phenylalanyl-Arginyl-Tryptophan |

Molecular and Cellular Mechanisms of Action

Interaction with Melanocortin Receptors (MC1R, MC3R, MC4R, MC5R)

The melanocortin receptor family, consisting of five G-protein coupled receptors (GPCRs), is the primary target for melanocortin peptides. nih.govnih.gov These receptors are involved in a wide array of physiological processes. nih.gov Agonist binding to these receptors typically initiates a cascade of intracellular signaling events. nih.gov

Receptor Binding Kinetics and Affinity Profiling

Table 1: Receptor Binding Affinity of α-MSH (Illustrative)

| Receptor | Ki (nM) |

|---|---|

| MC1R | 0.230 |

| MC3R | 31.5 |

| MC4R | 900 |

| MC5R | 7160 |

Note: This data is for the parent peptide α-MSH and is provided for context. Specific binding data for H-Mel-Lys-Pro-Val-NH2 is not available. wikipedia.org

Agonist, Antagonist, and Inverse Agonist Functional Characterization

The functional characterization of H-Mel-Lys-Pro-Val-NH2 as an agonist, antagonist, or inverse agonist at the various melanocortin receptors has not been specifically documented. The functional activity of melanocortin peptides is typically determined through assays measuring downstream signaling events, such as cyclic AMP (cAMP) production. The C-terminal Lys-Pro-Val sequence of α-MSH is primarily associated with anti-inflammatory effects, which may or may not be mediated through classical agonism at melanocortin receptors. nih.gov

Table 2: Functional Characterization of H-Mel-Lys-Pro-Val-NH2 at Melanocortin Receptors

| Receptor | Functional Activity (EC50/IC50/pA2) | Classification |

|---|---|---|

| MC1R | Data not available | Not determined |

| MC3R | Data not available | Not determined |

| MC4R | Data not available | Not determined |

Receptor Selectivity and Specificity

Without binding affinity and functional activity data, the receptor selectivity and specificity of H-Mel-Lys-Pro-Val-NH2 cannot be determined. The parent hormone, α-MSH, is known to be non-selective. wikipedia.org Research on synthetic analogs often aims to improve selectivity for a specific receptor subtype to target particular physiological functions. nih.gov

Downstream Intracellular Signaling Cascades

Activation of melanocortin receptors by agonist ligands initiates intracellular signaling cascades that mediate the physiological effects of the hormone. nih.gov

Activation of Adenylate Cyclase and Cyclic AMP Production

Melanocortin receptors MC1R, MC3R, MC4R, and MC5R are all known to couple to the Gs protein, which, upon activation, stimulates adenylyl cyclase. nih.gov This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. nih.gov While it is plausible that H-Mel-Lys-Pro-Val-NH2 could influence this pathway if it binds to and activates these receptors, direct experimental evidence of its effect on adenylate cyclase activation and cAMP production is lacking.

Protein Kinase A (PKA) Activation and Phosphorylation Events

The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.gov Activated PKA then phosphorylates a variety of downstream target proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity and leading to a cellular response. The specific phosphorylation events triggered by H-Mel-Lys-Pro-Val-NH2 have not been characterized.

Modulation of Gene Expression and Protein Synthesis (e.g., MITF, Tyrosinase)

The peptide H-Mel-Lys-Pro-Val-NH2 is understood to be a synthetic analog of α-melanocyte-stimulating hormone (α-MSH). wikipedia.org As such, its mechanism of action is primarily mediated through the activation of melanocortin receptors, which in turn modulates the expression of key genes and the synthesis of proteins involved in melanogenesis. corepeptides.com The binding of α-MSH analogs to the melanocortin 1 receptor (MC1R) on melanocytes initiates a signaling cascade that is central to this process. corepeptides.comnbinno.com

Upon activation of the MC1R, there is a stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). corepeptides.com This elevation in cAMP levels activates Protein Kinase A (PKA). nih.gov PKA then phosphorylates the cAMP response element-binding protein (CREB). corepeptides.com Phosphorylated CREB subsequently binds to the promoter of the Microphthalmia-associated transcription factor (MITF) gene, a crucial regulator of melanocyte development, survival, and function. corepeptides.com

The activation of MITF is a pivotal step, as it acts as a master regulator for the expression of several melanogenic enzymes. nih.gov MITF directly upregulates the transcription of genes encoding for tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), which are essential for the synthesis of melanin (B1238610). nih.gov Tyrosinase is the rate-limiting enzyme in this pathway, catalyzing the initial steps of melanin production. nih.gov Consequently, the interaction of H-Mel-Lys-Pro-Val-NH2 with the MC1R leads to an increased synthesis of these enzymes, resulting in enhanced melanin production. nih.gov

| Molecule | Role in Melanogenesis | Modulation by α-MSH Analogs |

|---|---|---|

| MITF | Master transcriptional regulator of melanocyte function | Upregulated |

| Tyrosinase | Rate-limiting enzyme in melanin synthesis | Upregulated |

| TRP-1 | Enzyme involved in melanin synthesis | Upregulated |

| TRP-2 | Enzyme involved in melanin synthesis | Upregulated |

Cellular Translocation and Internalization Mechanisms (e.g., Cell-Penetrating Peptide Properties)

While H-Mel-Lys-Pro-Val-NH2 is not classically defined as a cell-penetrating peptide (CPP), its ability to exert intracellular effects implies an effective mechanism for cellular translocation and internalization. Cell-penetrating peptides are typically short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. nih.gov The mechanisms by which α-MSH and its analogs, such as H-Mel-Lys-Pro-Val-NH2, engage with and signal to melanocytes are primarily receptor-mediated.

The C-terminal tripeptide sequence, Lys-Pro-Val, is a recognized bioactive fragment of α-MSH. copewithcytokines.org This fragment itself has been shown to possess biological activities, suggesting that it may have mechanisms for interacting with and influencing cellular functions. Peptides with specific sequences can exhibit properties that facilitate their transport across biological membranes, and the structural characteristics of H-Mel-Lys-Pro-Val-NH2 likely contribute to its ability to reach its target receptors effectively. lifetein.com

Stereospecificity of Action at Target Receptors or Proteins

The biological activity of peptides is highly dependent on their stereochemistry. The specific three-dimensional arrangement of the amino acid residues determines the peptide's ability to bind to its target receptor with high affinity and specificity. For α-MSH analogs, including H-Mel-Lys-Pro-Val-NH2, the stereospecificity of the Lys-Pro-Val sequence is critical for its interaction with melanocortin receptors.

Research into α-MSH analogs has demonstrated that substitutions with D-amino acids, which are stereoisomers of the naturally occurring L-amino acids, can significantly alter the peptide's biological properties. For instance, the substitution of an L-amino acid with its D-counterpart can lead to increased resistance to enzymatic degradation, thereby prolonging the peptide's half-life and biological activity. researchgate.net

Preclinical Biological Activities and Investigative Applications

Melanotropic Effects and Pigmentation Regulation in Model Systems

As an analogue of α-MSH, H-Mel-Lys-Pro-Val-NH2 exhibits significant melanotropic effects, primarily through its interaction with melanocortin receptors. α-MSH itself is a key regulator of pigmentation, binding to the melanocortin 1 receptor (MC1R) on melanocytes. nih.gov This interaction triggers a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates the synthesis of melanin (B1238610). nih.gov The C-terminal tripeptide sequence, -Lys-Pro-Val-NH2, is recognized as one of the active sites of α-MSH responsible for its melanotropic activity. Research has demonstrated that this fragment, along with other sequences within the α-MSH peptide, can independently trigger the hormone receptor responsible for melanin dispersion.

Anti-inflammatory and Antipyretic Properties in Preclinical Models (derived from Lys-Pro-Val fragment)

The C-terminal tripeptide of α-MSH, Lys-Pro-Val, has been identified as a key mediator of the anti-inflammatory and antipyretic properties of the parent hormone. nih.govnih.gov Preclinical studies have shown that this fragment can effectively reduce fever and inflammation in animal models. google.com For instance, the protected form of the Lys-Pro-Val tripeptide has demonstrated the ability to inhibit histamine-mediated increases in capillary permeability at low intravenous dosages. google.com Furthermore, in the carrageenan-induced rat paw edema test, a standard model for inflammation, the intraperitoneally-administered tripeptide showed an ability to inhibit swelling comparable to hydrocortisone (B1673445) on a weight basis. google.com These findings suggest that the Lys-Pro-Val sequence possesses potent anti-inflammatory activity. google.com

Investigation of Role in Energy Homeostasis and Metabolic Regulation (via MC4R pathways)

The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a crucial role in regulating energy homeostasis, including appetite and energy expenditure. nih.govnih.govnih.gov α-MSH and its analogues, by acting as agonists for MC4R, can influence these pathways. nih.govnih.gov Activation of MC4R in the hypothalamus is associated with decreased food intake and increased energy expenditure. nih.govnih.gov The paraventricular nucleus of the hypothalamus (PVN) has a high expression of MC4R and is a key site for integrating metabolic signals. biorxiv.org Studies in mouse models have shown that disruption of the MC4R gene leads to a profound dysregulation of energy homeostasis, resulting in obesity, hyperphagia, and perturbed glucose homeostasis. nih.gov Conversely, activation of MC4R is a physiological inhibitor of feeding. researchgate.net The melanocortin-3 receptor (MC3R) also contributes to the regulation of energy balance, though its role is considered more subtle than that of MC4R. nih.govnih.gov

Potential as Molecular Probes for Receptor Characterization and Biological Information Transfer

The specific binding of α-MSH analogues to melanocortin receptors makes them valuable tools for studying receptor structure and function. By synthesizing various peptide fragments and analogues of α-MSH, researchers can investigate the specific amino acid sequences responsible for receptor binding and activation. This allows for the characterization of the "message sequences" or active sites within the hormone that are crucial for biological information transfer. For example, it was determined that α-MSH possesses two distinct active sites that can independently trigger the melanotropin receptor, a finding that contributes to our understanding of hormone-receptor interactions.

Exploration of Antimicrobial Properties in In Vitro Models (for related peptides)

Research has revealed that α-MSH and its C-terminal fragment, Lys-Pro-Val, possess antimicrobial properties against a range of pathogens. nih.govplos.orgsemanticscholar.org In vitro studies have demonstrated that these peptides can inhibit the growth of the yeast Candida albicans and the bacterium Staphylococcus aureus. nih.govplos.org The antimicrobial effects of α-MSH peptides are observed across a broad range of concentrations and are thought to be mediated, at least in part, by their ability to increase cellular cAMP in the target microorganisms. nih.gov Synthetic analogues of α-MSH have been developed with the aim of enhancing this antimicrobial activity, showing promise against various strains of Candida as well as both gram-positive and gram-negative bacteria. plos.orgnih.gov

In Vivo Efficacy Studies in Relevant Animal Models (excluding human trials)

The therapeutic potential of α-MSH analogues has been investigated in various animal models of disease. For instance, in a systemic infection model in immune-compromised mice, α-MSH-derived peptides, both alone and in combination with conventional antibiotics, were able to reduce the bacterial load of methicillin-resistant Staphylococcus aureus (MRSA) in the liver and kidney. acs.org These in vivo studies provide crucial evidence for the potential efficacy of these compounds in a physiological setting.

Data Tables

Table 1: Investigated Preclinical Biological Activities of H-Mel-Lys-Pro-Val-NH2 and Related Peptides

| Biological Activity | Key Findings | Model Systems |

|---|---|---|

| Melanotropic Effects | Stimulates melanin synthesis via MC1R activation. nih.gov | In vitro melanocyte cultures |

| Anti-inflammatory | Inhibits carrageenan-induced paw edema. google.com | Rat models |

| Antipyretic | Reduces fever in preclinical models. | Animal models |

| Metabolic Regulation | Influences food intake and energy expenditure via MC4R. nih.govnih.gov | Mouse models |

| Antimicrobial | Inhibits growth of C. albicans and S. aureus. nih.govplos.org | In vitro cultures |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| H-Mel-Lys-Pro-Val-NH2 |

| α-melanocyte-stimulating hormone (α-MSH) |

| Lys-Pro-Val |

| Hydrocortisone |

Advanced Research Directions and Future Perspectives

Rational Design of Novel H-Mel-Lys-Pro-Val-NH2 Analogues with Enhanced Potency and Receptor Selectivity

The rational design of novel analogues of H-Mel-Lys-Pro-Val-NH2 is a primary focus of ongoing research, with the goal of improving potency and achieving greater selectivity for the five known melanocortin receptor subtypes (MC1R-MC5R). nih.govumich.edunih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the peptide's structure influence its binding affinity and functional activity at different MCRs. nih.govnih.gov

Key strategies in the rational design of H-Mel-Lys-Pro-Val-NH2 analogues include:

Amino Acid Substitution: Replacing specific amino acids within the peptide sequence can significantly alter its interaction with the receptor binding pocket. For instance, substituting the D-phenylalanine at position 7 with other aromatic residues has been explored to modulate agonist versus antagonist activity. acs.org

Conformational Constraints: Introducing cyclic structures, such as lactam bridges, can lock the peptide into a more bioactive conformation, thereby increasing its affinity and stability. nih.gov The cyclization of melanocortin peptides has been a successful strategy in developing potent and prolonged-acting analogues. acs.org

N-methylation: The methylation of amide bonds in the peptide backbone can enhance metabolic stability and improve pharmacokinetic properties. nih.gov This modification can also influence receptor selectivity by altering the peptide's conformational flexibility. nih.gov

Scaffold Engineering: Advanced approaches involve grafting the bioactive core of H-Mel-Lys-Pro-Val-NH2 onto larger, more stable molecular scaffolds, such as cyclotides. uq.edu.au This technique aims to create analogues with enhanced stability and novel pharmacological profiles. uq.edu.auacs.org

Computational tools, including molecular docking and molecular dynamics simulations, are increasingly being used to predict how these modifications will affect the peptide's interaction with the target receptor, thereby accelerating the design and discovery process. mdpi.comnih.gov The ultimate goal is to develop analogues with tailored selectivity for specific MCRs, which is critical for targeting distinct physiological functions and minimizing off-target effects. For example, selective agonists for the MC4R are being investigated for their potential in treating obesity and metabolic disorders. umich.edumdpi.com

Table 1: Strategies for Rational Design of H-Mel-Lys-Pro-Val-NH2 Analogues

| Strategy | Description | Desired Outcome |

|---|---|---|

| Amino Acid Substitution | Replacement of specific amino acids in the peptide sequence. | Enhanced potency, altered receptor selectivity, conversion of agonists to antagonists. |

| Conformational Constraints | Introduction of cyclic structures or other modifications to reduce flexibility. | Increased binding affinity, improved metabolic stability, enhanced receptor selectivity. |

| N-methylation | Addition of methyl groups to the peptide backbone. | Increased metabolic stability, improved bioavailability, altered receptor selectivity. |

| Scaffold Engineering | Grafting the peptide's pharmacophore onto a larger, stable framework. | Enhanced in vivo stability, novel pharmacological properties. |

| Computational Modeling | Use of molecular docking and simulations to predict peptide-receptor interactions. | Accelerated design of new analogues with desired properties. |

Integration of Omics Technologies in Peptide Research

The integration of "omics" technologies, including genomics, transcriptomics, and proteomics, is revolutionizing neuropeptide research and offers a comprehensive approach to understanding the biological roles of H-Mel-Lys-Pro-Val-NH2 and its analogues. nih.govnih.gov These high-throughput methods provide a systems-level view of the molecular changes induced by peptide signaling, moving beyond the study of isolated pathways. nih.gov

Genomics and Transcriptomics: These approaches allow for the study of how H-Mel-Lys-Pro-Val-NH2 affects gene expression. dovepress.com By analyzing the entire set of RNA transcripts in a cell or tissue (the transcriptome), researchers can identify which genes are turned on or off in response to melanocortin receptor activation. mdpi.com This can reveal the downstream signaling pathways and cellular processes regulated by the peptide. mdpi.comnih.gov For example, transcriptomic analysis can elucidate the genes involved in the anti-inflammatory or metabolic effects of MCR agonists. dovepress.com

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov In the context of H-Mel-Lys-Pro-Val-NH2 research, proteomics can be used to identify the proteins that interact with the melanocortin receptors, as well as changes in protein expression and post-translational modifications that occur upon receptor activation. nih.gov Mass spectrometry-based proteomics is a powerful tool for profiling the proteome of cells and tissues treated with peptide analogues, providing insights into the signaling networks they modulate. acs.org

Proteogenomics: This emerging field integrates proteomics data with genomic and transcriptomic information to provide a more complete picture of biological systems. ohmx.bio By combining these datasets, researchers can identify novel peptides and protein isoforms and gain a deeper understanding of how genetic variations influence the response to peptide signaling. acs.orgnih.gov

The application of these omics technologies to the study of H-Mel-Lys-Pro-Val-NH2 will facilitate the discovery of new biomarkers, the identification of novel therapeutic targets, and a more profound understanding of the complex biology of the melanocortin system. nih.gov

Development of Peptide-Based Tools for Cellular and Molecular Biology Research

Beyond its therapeutic potential, H-Mel-Lys-Pro-Val-NH2 and its derivatives are being developed as sophisticated tools for basic research in cellular and molecular biology. rsc.org These peptide-based tools enable the precise investigation of melanocortin receptor function and localization.

Molecular Probes: By attaching imaging agents, such as fluorescent dyes or radioisotopes, to H-Mel-Lys-Pro-Val-NH2, researchers can create molecular probes to visualize the distribution of melanocortin receptors in cells and tissues. nih.govnih.govsnmjournals.org These probes can be used in techniques like fluorescence microscopy and positron emission tomography (PET) to study receptor trafficking and in vivo localization. nih.govescholarship.org The development of such probes is crucial for understanding the role of MCRs in various physiological and pathological processes. nih.govnih.gov

Pharmacological Tools: Highly selective analogues of H-Mel-Lys-Pro-Val-NH2 serve as invaluable pharmacological tools to dissect the specific functions of each MCR subtype. nih.gov By using agonists or antagonists that are highly selective for a single receptor, researchers can investigate the distinct roles of MC1R, MC3R, MC4R, etc., in different biological contexts. nih.gov

Affinity-Based Probes: H-Mel-Lys-Pro-Val-NH2 can be modified with biotin (B1667282) or other tags to create affinity-based probes for isolating and identifying receptor-interacting proteins. These tools are instrumental in proteomics studies aimed at mapping the protein networks associated with melanocortin signaling.

The continued development of these peptide-based tools will undoubtedly advance our fundamental understanding of the melanocortin system and its role in health and disease. nih.gov

Table 2: Peptide-Based Tools Derived from H-Mel-Lys-Pro-Val-NH2

| Tool Type | Modification | Application |

|---|---|---|

| Molecular Probes | Attachment of fluorescent dyes, radioisotopes, or other imaging agents. | Visualization of receptor distribution and trafficking in vitro and in vivo. |

| Pharmacological Tools | Development of highly selective agonists and antagonists for specific MCR subtypes. | Dissection of the distinct physiological roles of individual melanocortin receptors. |

| Affinity-Based Probes | Incorporation of biotin or other affinity tags. | Isolation and identification of receptor-interacting proteins for proteomic analysis. |

Challenges and Opportunities in Translating Peptide Research to Therapeutic Innovation (excluding clinical data)

The translation of promising peptide research, such as that involving H-Mel-Lys-Pro-Val-NH2, into clinically approved therapeutics is a complex process fraught with challenges, yet it also presents significant opportunities. conceptlifesciences.comnih.govresearchgate.net

Challenges:

Pharmacokinetic Properties: Peptides often have short half-lives in the body due to rapid degradation by proteases and efficient renal clearance. conceptlifesciences.comnih.gov Overcoming these limitations requires chemical modifications to enhance stability, such as cyclization, the incorporation of unnatural amino acids, or conjugation to polymers like polyethylene (B3416737) glycol (PEG).

Bioavailability: The oral bioavailability of peptides is typically very low due to their size and susceptibility to enzymatic degradation in the gastrointestinal tract. nih.gov Consequently, most peptide drugs are administered via injection, which can be a barrier to patient compliance. nih.gov

Manufacturing and Cost: The chemical synthesis of complex peptides can be expensive and challenging to scale up, which can impact the cost-effectiveness of peptide-based therapies. conceptlifesciences.comtandfonline.com

Immunogenicity: Although less common than with larger protein therapeutics, some modified peptides have the potential to elicit an immune response, which needs to be carefully evaluated during preclinical development. conceptlifesciences.com

Opportunities:

High Specificity and Potency: Peptides can be designed to bind to their targets with high affinity and selectivity, which can lead to fewer off-target side effects compared to small molecule drugs. lindushealth.commdpi.com

Targeting "Undruggable" Targets: The larger surface area of peptides allows them to interact with protein-protein interfaces, which are often challenging targets for traditional small molecules. mdpi.com This opens up new avenues for therapeutic intervention in a wide range of diseases. drugdiscoverytrends.com

Growing Market and Investment: There is a burgeoning interest and investment in the development of peptide therapeutics, driven by recent successes in areas like metabolic disease and oncology. sciety.comprecedenceresearch.com This is fostering innovation in peptide design, synthesis, and delivery technologies. lindushealth.com

The journey from a promising peptide like H-Mel-Lys-Pro-Val-NH2 to a therapeutic product requires a multidisciplinary approach that integrates medicinal chemistry, pharmacology, and formulation science to address the inherent challenges of peptide drug development. pharmafeatures.com Continued innovation in these areas will be key to unlocking the full therapeutic potential of this important class of molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.